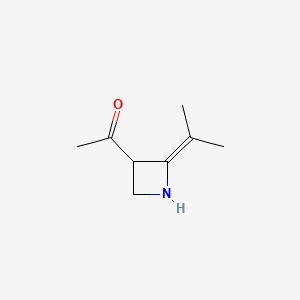
1-(2-Propan-2-ylideneazetidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propan-2-ylideneazetidin-3-yl)ethanone is a unique organic compound characterized by its azetidine ring structure Azetidines are four-membered nitrogen-containing heterocycles, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the aza-Michael addition and other related reactions makes it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Propan-2-ylideneazetidin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products.
Mechanism of Action
The mechanism by which 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to bind effectively to active sites, influencing biochemical pathways. This binding can modulate enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
1-Acetyl-3-methylpiperidine: Used in studying enzyme activity and ligand interactions.
Uniqueness: 1-(2-Propan-2-ylideneazetidin-3-yl)ethanone stands out due to its specific azetidine ring structure combined with the ethanone group, which imparts unique chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(2-propan-2-ylideneazetidin-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-5(2)8-7(4-9-8)6(3)10/h7,9H,4H2,1-3H3 |
InChI Key |
XGHHIMVMVVLEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(CN1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















